molecular formula C15H20N2O2 B5676206 N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide

N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide

Cat. No.: B5676206
M. Wt: 260.33 g/mol
InChI Key: AJRACBFGQLNTTQ-UHFFFAOYSA-N
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Description

N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a piperidine ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide typically involves the reaction of 4-methylpiperidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The resulting intermediate is then subjected to further reactions to introduce the oxoethyl group, typically through the use of an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups present in the molecule.

    Substitution: The benzamide group can undergo substitution reactions to introduce different substituents on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce halogens, nitro groups, or other substituents onto the benzene ring.

Scientific Research Applications

N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-(4-methylpiperidin-1-yl)ethanamine: This compound shares the piperidine ring structure but lacks the benzamide group.

    N-(2-((4-methylpiperidin-1-yl)methyl)-1H-benzo[d]imidazol-5-yl)benzamide: This compound has a similar benzamide structure but with additional substituents.

Uniqueness

N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide is unique due to the presence of both the benzamide and piperidine moieties, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-12-7-9-17(10-8-12)14(18)11-16-15(19)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRACBFGQLNTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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